(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(furan-3-yl)methanone
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Description
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(furan-3-yl)methanone, also known as TFA, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Drug Discovery
1,2,4-Triazole derivatives have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc. Many prominent medicinal compounds having a 1,2,4-triazole core are available in the market .
Organic Synthesis
1,2,4-Triazole derivatives are used in organic synthesis . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .
Polymer Chemistry
1,2,4-Triazole derivatives are used in polymer chemistry . They can be used to create polymers with unique properties.
Supramolecular Chemistry
In supramolecular chemistry, 1,2,4-triazole derivatives are used due to their ability to form a variety of non-covalent bonds with other molecules .
Bioconjugation
1,2,4-Triazole derivatives are used in bioconjugation . They can be used to attach various biological molecules together.
Chemical Biology
In chemical biology, 1,2,4-triazole derivatives are used due to their ability to interact with various biological molecules .
Fluorescent Imaging
1,2,4-Triazole derivatives are used in fluorescent imaging . They can be used to create fluorescent probes for imaging biological systems.
Materials Science
In materials science, 1,2,4-triazole derivatives are used due to their unique properties . They can be used to create materials with unique properties.
properties
IUPAC Name |
furan-3-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-11(10-1-2-17-6-10)14-3-9(4-14)5-15-8-12-7-13-15/h1-2,6-9H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKRFQXLDBJWMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole |
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